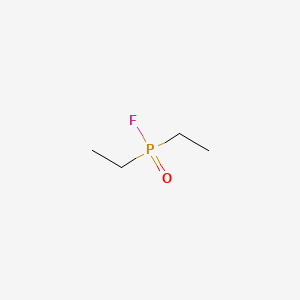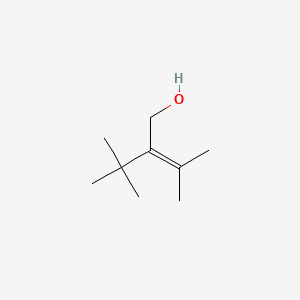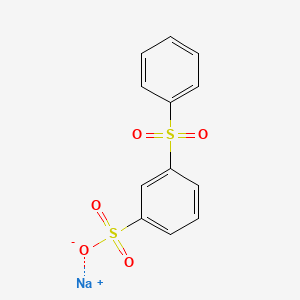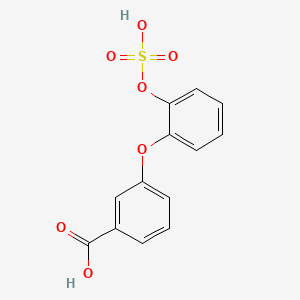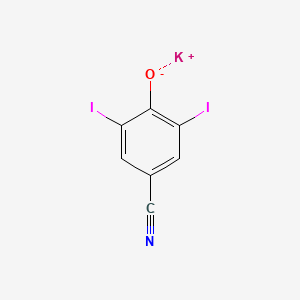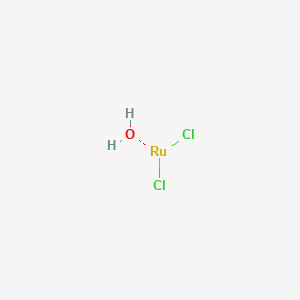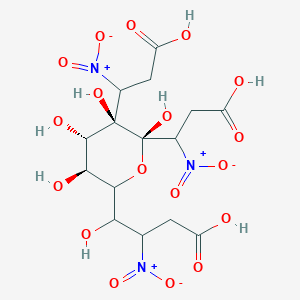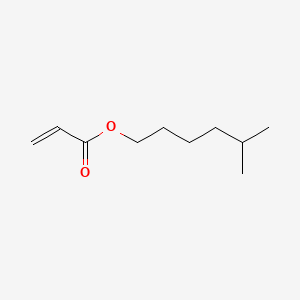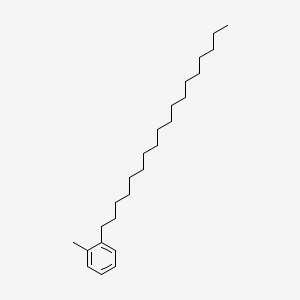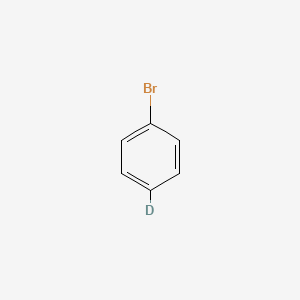
4-Bromobenzene-d
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromobenzene-d, also known as deuterated bromobenzene, is a derivative of bromobenzene where one of the hydrogen atoms is replaced by deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, such as its ability to act as a tracer in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: 4-Bromobenzene-d can be synthesized by the bromination of benzene-d, which is benzene where one hydrogen atom is replaced by deuterium. The reaction typically involves the use of bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3) . The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom with a bromine atom.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful handling of reagents and catalysts to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the desired quality.
化学反应分析
Types of Reactions: 4-Bromobenzene-d undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by a nucleophile.
Grignard Reactions: It can be converted into a Grignard reagent (phenylmagnesium bromide) which can then react with carbon dioxide to form benzoic acid.
Coupling Reactions: It can undergo palladium-catalyzed coupling reactions, such as the Suzuki reaction, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Strongly basic nucleophiles and electron-withdrawing groups on the aromatic ring enhance the reaction rate.
Grignard Reactions: The reaction is typically carried out in anhydrous ether with magnesium turnings.
Coupling Reactions: Palladium catalysts and appropriate ligands are used under inert atmosphere conditions.
Major Products:
Benzoic Acid: Formed from the reaction of the Grignard reagent with carbon dioxide.
Biaryl Compounds: Formed from coupling reactions.
科学研究应用
4-Bromobenzene-d is widely used in scientific research due to its unique properties:
作用机制
The mechanism of action of 4-Bromobenzene-d involves its participation in various chemical reactions. In nucleophilic aromatic substitution, the nucleophile attacks the aromatic ring, leading to the formation of a negatively charged intermediate, which then loses a halide anion . In Grignard reactions, the formation of the Grignard reagent involves the insertion of magnesium into the carbon-bromine bond, followed by reaction with electrophiles .
相似化合物的比较
Fluorobenzene: Similar structure but with a fluorine atom instead of bromine.
Chlorobenzene: Similar structure but with a chlorine atom instead of bromine.
Iodobenzene: Similar structure but with an iodine atom instead of bromine.
Uniqueness: 4-Bromobenzene-d is unique due to the presence of deuterium, which makes it useful as a tracer in various studies. Its reactivity is also influenced by the presence of the bromine atom, which can participate in a variety of chemical reactions .
属性
CAS 编号 |
13122-33-3 |
|---|---|
分子式 |
C6H5Br |
分子量 |
158.01 g/mol |
IUPAC 名称 |
1-bromo-4-deuteriobenzene |
InChI |
InChI=1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H/i1D |
InChI 键 |
QARVLSVVCXYDNA-MICDWDOJSA-N |
手性 SMILES |
[2H]C1=CC=C(C=C1)Br |
规范 SMILES |
C1=CC=C(C=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


